4'-Azidouridine

Description

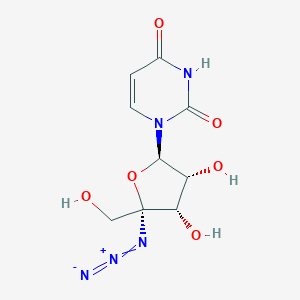

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-[(2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O6/c10-13-12-9(3-15)6(18)5(17)7(20-9)14-2-1-4(16)11-8(14)19/h1-2,5-7,15,17-18H,3H2,(H,11,16,19)/t5-,6+,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPJZSIIXUQGQE-JVZYCSMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161046 | |

| Record name | 4'-Azidouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139442-01-6 | |

| Record name | 4'-Azidouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139442016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Azidouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 4 Azidouridine

Strategies for Introducing the Azido (B1232118) Group at the 4' Position of Uridine (B1682114)

The introduction of an azido group at the 4'-position of uridine is a challenging yet crucial transformation that imparts significant biological properties to the nucleoside. The primary strategy employed for this modification is nucleophilic substitution, which requires careful selection of substrates, reagents, and reaction conditions to achieve the desired stereochemistry and yield.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of organic synthesis, involving the displacement of a leaving group by a nucleophile. organic-chemistry.orgsolubilityofthings.comnumberanalytics.commasterorganicchemistry.com In the context of 4'-azidouridine synthesis, this typically involves an S\N2-type mechanism. The azide (B81097) ion (N₃⁻) serves as a potent nucleophile, attacking the electrophilic C4' carbon of a suitably modified uridine precursor. organic-chemistry.org For a successful substitution, a good leaving group must be present at the 4'-position. The reaction proceeds with an inversion of configuration at the stereocenter, a hallmark of the S\N2 pathway. organic-chemistry.org

The choice of the leaving group is critical. Common leaving groups in nucleoside chemistry include sulfonates, such as tosylate and mesylate, which are excellent leaving groups due to their stability as anions. organic-chemistry.org The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which solvates the cation of the azide salt (e.g., sodium azide or lithium azide) while leaving the azide anion highly reactive.

Specific Reaction Pathways and Intermediate Compounds

The synthesis of this compound often commences from a protected uridine derivative. A common starting material is uridine itself, which undergoes a series of protection and activation steps. A key intermediate in several synthetic routes is a 4'-C-radical species or a 4'-keto derivative, which can then be converted to the 4'-azido compound.

One documented pathway involves the use of a 5'-iodo-uridine derivative which, upon treatment with a peracid, can lead to the formation of a 4'-azido nucleoside. google.com Another approach involves the transformation of a pre-existing functional group at the 4'-position. For instance, a 4'-hydroxy group can be converted into a good leaving group, such as a triflate. Subsequent reaction with an azide source, like lithium azide, in a suitable solvent such as DMF, leads to the formation of the 4'-azido product. acs.org

A notable process for preparing 4'-azido pyrimidine (B1678525) nucleosides involves starting from a protected 2'-deoxy-2'-β-fluoro-4'-thiouridine. This intermediate can be converted to the corresponding 4'-azido derivative. sioc-journal.cn The synthesis of 4'-azidocytidine (B1678695) has also been described starting from a triacyl-protected uridine, which is first converted to a 4'-azido-triacyl uridine intermediate. google.com This intermediate is then transformed into the desired 4'-azidocytidine. google.com

A general scheme for the synthesis of a 4'-azido nucleoside might involve the following steps, starting from a protected uridine:

Introduction of a suitable leaving group at the 4'-position of the protected uridine.

Nucleophilic substitution of the leaving group with an azide salt (e.g., NaN₃ or LiN₃) in an appropriate solvent.

Deprotection of the protecting groups on the sugar and the base to yield this compound.

| Intermediate Type | Key Features | Typical Reagents for Formation |

| 4'-Keto Uridine | Contains a carbonyl group at the 4'-position. | Oxidation of a 4'-hydroxy group. |

| 4'-Triflate Uridine | Has a trifluoromethanesulfonyl group at C4'. | Triflic anhydride (B1165640) (Tf₂O), pyridine. |

| 5'-Iodo-4'-hydro-Uridine | Contains an iodine at C5' and a hydrogen at C4'. | Radical reduction of a 5'-iodo-4',5'-unsaturated uridine. |

| 4'-Azido-triacyl-uridine | Protected with acyl groups at 2', 3', and 5' positions. google.com | Azide substitution on a corresponding 4'-activated precursor. google.com |

Stereochemical Considerations in Synthesis

The stereochemistry at the 4'-position is critical for the biological activity of this compound. The desired product is typically the one with the azido group in a specific orientation relative to the other substituents on the furanose ring. The synthesis must therefore be stereoselective, producing predominantly one stereoisomer.

As previously mentioned, the S\N2 reaction used to introduce the azide group proceeds with inversion of configuration. organic-chemistry.org Therefore, the stereochemistry of the starting material directly dictates the stereochemistry of the product. If the leaving group at the 4'-position is in the α-configuration, the incoming azide nucleophile will attack from the β-face, resulting in a 4'-β-azido product, and vice versa.

To ensure the desired stereochemical outcome, the synthesis often employs chiral starting materials and reagents. rsc.orgrsc.orgbeilstein-journals.org The stereochemistry of key intermediates is often confirmed using advanced analytical techniques such as 2D NMR spectroscopy (e.g., NOESY) and X-ray crystallography. beilstein-journals.org For example, in the synthesis of related pinane-based aminodiols, the relative stereochemistry of fused ring systems was determined by these methods. beilstein-journals.org The control of stereochemistry is a paramount consideration in the design of any synthetic route to this compound and its analogs.

Derivatization and Analog Synthesis of this compound

Following the successful synthesis of this compound, it can be further modified to produce other important compounds, such as its triphosphate form, which is often the active species in biological systems, and its cytidine (B196190) analog, which can exhibit a different spectrum of biological activity.

Synthesis of this compound Triphosphate

The conversion of a nucleoside to its 5'-triphosphate is a standard procedure in medicinal chemistry. While this compound itself may not be active, its triphosphate derivative can be a potent inhibitor of viral polymerases. nih.govresearchgate.net The synthesis of this compound triphosphate (4'-N₃-UTP) is typically achieved through phosphorylation of the 5'-hydroxyl group of this compound.

A common method for this transformation is the one-pot procedure developed by Ludwig and Eckstein. nih.gov This method involves the reaction of the nucleoside with phosphoryl chloride (POCl₃) in a phosphate-based solvent, such as trimethyl phosphate (B84403). The resulting dichlorophosphate (B8581778) intermediate is then treated with a pyrophosphate salt, such as tributylammonium (B8510715) pyrophosphate, to form the triphosphate. The final product is then purified, typically by ion-exchange chromatography.

An alternative approach is the phosphoramidate (B1195095) ProTide technology, which can generate the monophosphate in situ, which is then further phosphorylated by cellular kinases to the active triphosphate. nih.gov

| Phosphorylation Step | Typical Reagents | Key Transformation |

| Monophosphorylation | Phosphoryl chloride (POCl₃) | R-OH → R-O-P(O)Cl₂ |

| Diphosphate (B83284) addition | Pyrophosphate (e.g., (nBu₃NH)₂H₂P₂O₇) | R-O-P(O)Cl₂ → R-O-P(O)(OH)-O-P(O)(OH)₂ |

| Triphosphate formation | Pyrophosphate | R-O-P(O)Cl₂ → R-O-P(O)(OH)-O-P(O)(OH)-O-P(O)(OH)₂ |

Synthesis of 4'-Azidocytidine and its Analogs

4'-Azidocytidine has been identified as a potent inhibitor of viral replication. researchgate.netnih.gov The synthesis of 4'-azidocytidine can be achieved from this compound. This transformation involves the conversion of the uracil (B121893) base to a cytosine base.

A common method for this conversion is the amination of the C4 carbonyl group of the uracil ring. This can be achieved by first activating the C4 position, for example, by treatment with a reagent like 2,4,6-triisopropylbenzenesulfonyl chloride to form a sulfonate ester at the O4 position. acs.org This activated intermediate is then treated with an amine source, such as ammonia, to introduce the amino group and form the cytosine ring. acs.org

Synthesis of 2'-Deoxy-2'-fluoro-4'-azido Nucleoside Analogs

The synthesis of nucleoside analogs combining a 2'-fluoro group and a 4'-azido group has been a significant area of research. A common strategy involves a multi-step sequence starting from a protected sugar derivative. For instance, the synthesis of 2′-Deoxy-2′-β-fluoro-4′-azido-5-fluorouridine was achieved from 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside. thieme-connect.comthieme-connect.com This process involves bromination of the starting material, followed by a glycosylation reaction with silylated 5-fluorouracil, and subsequent modifications of the sugar moiety to introduce the azide group at the 4'-position, culminating in a nine-step synthesis. thieme-connect.comthieme-connect.com

Table 1: Key Synthetic Steps for 2'-Deoxy-2'-fluoro-4'-azido Nucleoside Analogs

| Step | Description | Reagents |

|---|---|---|

| 1 | Glycosylation | Protected sugar (e.g., 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside), Silylated nucleobase |

| 2 | Iodination & Elimination | I₂, PPh₃, THF; then NaOMe |

| 3 | Azide Installation | ICl, NaN₃, THF |

| 4 | Oxidative Rearrangement | m-CPBA, m-CBA, K₂HPO₄ |

| 5 | Nucleobase Conversion (U to C) | Triazole, POCl₃; then NH₃/MeOH |

This modular approach allows for the generation of various pyrimidine and purine (B94841) analogs by changing the nucleobase used in the glycosylation step or by subsequent chemical conversions. nih.govresearchgate.net

Synthesis of 2'-C-methyl-4'-azido Pyrimidine Nucleosides and Prodrugs

Combining the 2'-C-methyl and 4'-azido modifications into a single pyrimidine nucleoside has been pursued to create novel analogs. nih.gov The synthesis begins with 2'-C-methyl ribonucleosides, which are converted to their corresponding 4'-exocyclic methylene (B1212753) intermediates. nih.gov This key intermediate undergoes a reaction with iodine azide, followed by a series of protection and oxidation steps. nih.gov Specifically, the 2'- and 3'-hydroxyl groups are benzoylated, and an oxidative displacement of a 5'-iodo group is carried out using meta-chloroperoxybenzoic acid (mCPBA). nih.gov Final debenzoylation yields the desired 2'-C-methyl-4'-azido uridine and thymidine (B127349) analogs. nih.gov The corresponding cytidine analog is obtained through a standard conversion from the uridine derivative via a 4-triazole intermediate. nih.gov

Furthermore, 5'-phosphoramidate prodrugs of these nucleosides have been synthesized. nih.gov This strategy aims to bypass the initial, often rate-limiting, phosphorylation step required for nucleoside activation within a cell. The synthesis involves coupling the 5'-hydroxyl group of the nucleoside with a phosphoramidate moiety. nih.govnih.gov

Table 2: Synthetic Strategy for 2'-C-methyl-4'-azido Pyrimidine Nucleosides

| Starting Material | Key Intermediate | Key Reaction | Final Product |

|---|---|---|---|

| 2'-C-methyl ribonucleoside | 4'-exocyclic methylene nucleoside | Treatment with Iodine Azide | 2'-C-methyl-4'-azidouridine |

| 2'-C-methyl-4'-azidouridine | 4-triazole intermediate | Standard Uridine to Cytidine Conversion | 2'-C-methyl-4'-azidocytidine |

Synthesis of Other 4'-Azido Nucleoside Derivatives

The synthesis of 4'-azido nucleosides is not limited to the derivatives mentioned above. The core synthetic strategy often relies on the generation of a 4',5'-unsaturated (or 4'-exocyclic methylene) nucleoside precursor. nih.govgoogle.com A key step in many syntheses is the stereo- and regioselective addition of iodine azide across this double bond. nih.gov This is typically followed by an oxidatively assisted displacement of the newly introduced 5'-iodo group to install the final 5'-hydroxyl or a 5'-acyloxy group. nih.govgoogle.com

This methodology has been applied to create a variety of 2'-deoxynucleosides, including 4'-azidothymidine (B1666319) and 4'-azido-2'-deoxyuridine. nih.gov A patent describes a process for preparing 4'-azido-2',3',5'-triacyl-nucleosides by contacting a 5'-iodomethyl-2',3'-diacyl nucleoside intermediate with a peracid and a phase transfer catalyst. google.com This process allows for the efficient and selective introduction of the 4'-azido group and a specific 5'-acyloxy moiety. google.com Other derivatives, such as 4'-azido carbocyclic nucleosides, have also been synthesized, demonstrating the versatility of synthetic routes to access this class of compounds. acs.org

Click Chemistry Applications in this compound Functionalization

The azide group at the 4'-position of this compound makes it an ideal substrate for bioorthogonal "click chemistry" reactions. These reactions are highly efficient, specific, and can be performed under mild, biologically compatible conditions, allowing for the precise functionalization of the nucleoside. medchemexpress.comacs.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click reaction used to functionalize this compound and its derivatives. medchemexpress.com This reaction involves the coupling of the azide on the nucleoside with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage. glenresearch.com The reaction is typically catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. researchgate.netacs.org

This method has been used to attach a wide variety of molecules, including fluorescent dyes and other reporter groups, to azide-modified nucleosides and oligonucleotides. researchgate.netacs.org For example, 4'-azido-containing nucleosides have been reacted with alkyne-functionalized dyes for labeling purposes. acs.org The efficiency of CuAAC allows for the quantitative conversion of azido-modified oligonucleotides to their labeled counterparts, which can then be purified. glenresearch.com To mitigate potential DNA damage from copper ions, stabilizing ligands such as tris(benzyltriazolylmethyl)amine (TBTA) are often employed. glenresearch.com

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

To avoid the potential cytotoxicity of a metal catalyst, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a metal-free alternative. acs.orgbiochempeg.com This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide on this compound without the need for a catalyst. medchemexpress.comacs.org The driving force for the reaction is the relief of ring strain in the cyclooctyne. researchgate.net

SPAAC proceeds efficiently under physiological conditions, making it suitable for applications in living cells. mdpi.com this compound can be reacted with molecules containing DBCO or BCN groups to form stable triazole conjugates. medchemexpress.com While highly effective, a characteristic of SPAAC is that it typically produces a mixture of two triazole regioisomers, unlike the regiospecific CuAAC. mdpi.com This methodology has been used for fluorescent labeling and imaging in living cells. mdpi.comnih.gov

Table 3: Comparison of Click Chemistry Reactions for this compound

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

|---|---|---|

| Reactants | This compound + Terminal Alkyne | This compound + Strained Cyclooctyne (e.g., DBCO, BCN) |

| Catalyst | Copper(I) | None (Metal-free) |

| Regioselectivity | High (yields 1,4-disubstituted triazole) | Low (yields mixture of regioisomers) |

| Biocompatibility | Requires ligands (e.g., TBTA) to mitigate copper toxicity | High, suitable for live-cell applications |

Integration into Nucleotides, Oligonucleotides, and Nucleic Acids

This compound can be chemically or enzymatically converted into its 5'-triphosphate form (4'-azido-UTP). researchgate.net This triphosphate analog can then serve as a substrate for RNA polymerases, allowing for its incorporation into newly synthesized RNA transcripts. escholarship.orgnih.gov This metabolic labeling approach enables the introduction of a bioorthogonal chemical handle (the azide) directly into cellular RNA. escholarship.org

The synthesis of nucleoside triphosphates from their corresponding nucleosides can be achieved using one-pot phosphorylation methods, such as the Ludwig-Eckstein procedure. nih.gov Once incorporated into an oligonucleotide, the azide group serves as a point for post-synthetic modification using the click chemistry reactions described previously (CuAAC or SPAAC). acs.orgacs.org This two-step labeling strategy—enzymatic incorporation followed by a click reaction—is a powerful tool in chemical biology. rsc.org It allows for the attachment of various probes to track RNA synthesis, localization, and interactions within complex biological systems. rsc.orgnih.gov For instance, RNA containing 2'-azidouridine has been isolated and appended with biotin (B1667282) via CuAAC for subsequent analysis. acs.org

Biochemical Mechanisms and Cellular Interactions

Metabolism of 4'-Azidouridine and its Analogs

The biological activity of nucleoside analogs like this compound is contingent upon their intracellular conversion into pharmacologically active forms. This metabolic activation is a multi-step process primarily involving phosphorylation, which is catalyzed by various cellular kinases.

The metabolism of 4'-azidothymidine (B1666319) (ADRT), an analog of this compound, provides insight into the phosphorylation process. ADRT is metabolized by cellular kinases, with thymidine (B127349) kinase (TK) being responsible for its initial phosphorylation to ADRT monophosphate (ADRT-MP). nih.gov In postmitotic tissues like the heart, where the cytoplasmic thymidine kinase 1 (TK1) is not expressed, this phosphorylation is handled by the mitochondrial matrix enzyme, thymidine kinase 2 (TK2). nih.gov

The interaction between ADRT and thymidine kinase has been characterized kinetically. The Km value of ADRT for thymidine kinase is 8.3 µM, and the rate of its phosphorylation is only 1.4% of that of the natural substrate, thymidine. nih.gov ADRT also acts as a competitive inhibitor of thymidine phosphorylation, with a Ki value of 5.2 µM against thymidine kinase. nih.gov Despite this, studies suggest that ADRT can be effectively activated by cellular kinases without causing significant disruption to normal thymidine metabolism. nih.gov

Uridine-cytidine kinase 2 (UCK2) is the rate-limiting enzyme in the pyrimidine (B1678525) salvage pathway, responsible for phosphorylating uridine (B1682114) and cytidine (B196190) to their respective monophosphates (UMP and CMP). frontiersin.orgwikipedia.org Given that this compound is a uridine analog, UCK2 is a primary candidate for its initial phosphorylation. While natural ribonucleosides containing a 2'-OH group typically rely on UCK2 for activation, modifications to the sugar moiety can alter kinase specificity. For instance, 2'-azidouridine has been reported as a poor substrate for metabolic labeling, though its utilization can be enhanced through the overexpression of UCK2.

Deoxycytidine kinase (dCK) is another crucial enzyme in the nucleoside salvage pathway, phosphorylating deoxycytidine, deoxyadenosine, and deoxyguanosine. wikipedia.orgmdpi.com It is also responsible for activating numerous nucleoside analog prodrugs. mdpi.comgenecards.org Interestingly, studies on the related compound 2'-azidocytidine (2'-AzCyd) revealed that it is not phosphorylated by UCK2, but rather by dCK. Overexpression of dCK was found to dramatically increase the incorporation of 2'-AzCyd into RNA, suggesting that dCK is the primary cellular kinase mediating its activation. This shift in kinase preference highlights the nuanced interactions between modified nucleosides and cellular phosphorylation machinery.

The conversion of a nucleoside analog to its biologically active triphosphate form is a sequential three-step process. mpg.dewikipedia.org

Monophosphorylation: The parent nucleoside is first phosphorylated to a nucleoside monophosphate. This is typically the rate-limiting step and is catalyzed by a nucleoside kinase such as thymidine kinase or uridine-cytidine kinase. mpg.de For example, 4'-azidothymidine (ADRT) is converted to ADRT-MP by thymidine kinase. nih.gov

Diphosphorylation: The resulting monophosphate is then converted to a diphosphate (B83284) by a nucleoside monophosphate kinase. For thymidine analogs, this is handled by thymidylate kinase. pnas.org In the case of ADRT, the monophosphate (ADRT-MP) has a low affinity for thymidylate kinase. nih.gov

Triphosphorylation: The final step involves the phosphorylation of the nucleoside diphosphate to the active nucleoside triphosphate, a reaction often catalyzed by the base-unspecific nucleoside diphosphate kinase (NDK). mpg.de

In cultured human lymphocytes, ADRT is efficiently phosphorylated through this cascade to its 5'-triphosphate form (ADRT-TP), which becomes the principal intracellular metabolite. nih.gov Similarly, the drug azacitidine is phosphorylated by uridine-cytidine kinase to its monophosphate, and subsequently to its diphosphate and active triphosphate forms by other kinases. drugbank.com

The efficacy of a nucleoside analog is closely related to the concentration and stability of its active triphosphate metabolite within the target cell. For 4'-azidothymidine (ADRT), incubation of cultured human lymphocytes with 2 µM of the compound for 24 hours resulted in intracellular concentrations of the active triphosphate metabolite (ADRT-TP) ranging from 1.0 to 3.3 µM. nih.gov The intracellular half-life of ADRT-TP in these cells was found to vary from 3 to 6 hours. nih.gov

Role of Thymidine Kinase in 4'-Azidothymidine Phosphorylation

Interference with Nucleic Acid Synthesis and Metabolism

Inhibition of Viral RNA-dependent RNA Polymerases

This compound functions as an inhibitor of viral RNA-dependent RNA polymerases (RdRp), enzymes crucial for the replication of RNA viruses. mdpi.com These viral polymerases are a primary target for antiviral drug development because they are essential for the virus and absent in the host. mdpi.comfrontiersin.org The mechanism of inhibition by nucleoside analogs like this compound can be multifaceted.

A closely related compound, 4'-azidocytidine (B1678695) (R1479), demonstrates a dual mechanism of action against the Hepatitis C virus (HCV) RdRp. mdpi.com During the initiation phase of RNA synthesis, the incorporated inhibitor acts as a chain terminator, halting the elongation of the nascent RNA strand. mdpi.com However, once the polymerase transitions to the elongation mode, the incorporated analog no longer causes immediate termination but instead functions as a "base-pair confounder," likely disrupting the fidelity and processivity of further synthesis. mdpi.com This change in mechanism is attributed to significant conformational changes the enzyme undergoes when switching from initiation to elongation. mdpi.com

Similarly, the antiviral remdesivir, after being incorporated into a nascent RNA chain, can cause a delayed termination or stalling of the polymerase a few nucleotides downstream. mdpi.comub.edu This is caused by a steric clash between the modified nucleoside and a specific amino acid residue in the polymerase active site. mdpi.com It is plausible that this compound, upon conversion to its triphosphate form, is recognized by viral RdRps and incorporated into the growing viral RNA, leading to either direct or delayed chain termination and thereby inhibiting viral replication.

Mechanism as a Chain Terminator in DNA Synthesis

While primarily considered for its effects on RNA synthesis, this compound and related compounds can also act as chain terminators in DNA synthesis. The fundamental principle of chain termination relies on modifying the nucleoside so that once it is incorporated into a growing DNA strand, it prevents the addition of the next nucleotide. cd-genomics.comlibretexts.org This is classically achieved by removing the 3'-hydroxyl (3'-OH) group, as seen in dideoxynucleosides (ddNTPs). cd-genomics.comlibretexts.org

However, nucleosides with modifications at the 4' position, such as 4'-azidothymidine (AZT), can also function as potent chain terminators despite possessing a 3'-OH group. nih.govnih.gov The presence of the bulky azido (B1232118) group at the 4' position of the sugar ring sterically hinders the formation of the subsequent phosphodiester bond, effectively terminating the elongation of the DNA chain. nih.gov The therapeutic effect of AZT in HIV treatment stems from its incorporation into the viral DNA by reverse transcriptase, which leads to the termination of proviral DNA synthesis. nih.gov Similarly, this compound, after its potential reduction to the corresponding 2'-deoxynucleoside and subsequent phosphorylation, is expected to act as a chain-terminating substrate for DNA polymerases. The stalling of DNA replication by an incorporated chain terminator can trigger cellular stress responses and mutagenesis. nih.gov

Disruption of RNA Metabolism and Protein Production

The incorporation of modified nucleosides into cellular RNA can lead to significant disruption of RNA metabolism and, consequently, protein production. RNA metabolism is a complex process involving splicing, polyadenylation, transport, translation, and decay, all of which are regulated by a vast array of RNA binding proteins (RBPs). nih.govmdpi.com The introduction of an unnatural base like this compound can alter the structure and stability of the RNA molecule. mdpi.com

This alteration can interfere with the binding of specific RBPs, which recognize particular sequences or structures within the RNA to carry out their functions. nih.gov For example, the widely used uridine analog 5-ethynyluridine (B57126) (5EU) has been shown to perturb nuclear RNA metabolism, leading to changes in splicing and the nuclear accumulation of RBPs like TDP-43. biorxiv.org Disrupted RBP function can have widespread downstream effects, including aberrant splicing, altered RNA stability, and inefficient translation, ultimately affecting cellular protein homeostasis. nih.gov While some azido-nucleosides, like 5-methylazidouridine, have shown no detectable incorporation into cellular RNA, others that are successfully incorporated have the potential to disrupt these critical cellular pathways. nih.gov

Incorporation into RNA and DNA

For this compound to exert its biological effects, it must first be taken up by cells and metabolically activated into its triphosphate form. This process typically involves phosphorylation by cellular kinases. biosynth.com The incorporation of azido-modified nucleosides is a technique used for labeling and tracking newly synthesized nucleic acids. nih.govbiosynth.com

Studies with the related compound 2'-azidouridine have shown that it can be selectively incorporated into RNA in cells engineered to express uridine/cytidine kinase 2. nih.gov This demonstrates that cellular enzymes can recognize and process azido-modified uridines. However, the efficiency of incorporation can vary significantly depending on the position of the azide (B81097) group. For instance, while adenosine (B11128) analogues with azides at the 2'- and N6-positions are robustly incorporated, 5-methylazidouridine was found to be refractory to incorporation into cellular RNA. nih.gov

The incorporation into DNA is a key mechanism for related antiviral drugs like 4'-azidothymidine (AZT). nih.gov Cellular kinases convert AZT into its triphosphate form, which is then used as a substrate by viral reverse transcriptases and, to a lesser extent, by cellular DNA polymerases, leading to its incorporation into DNA. nih.gov It is through this metabolic activation and subsequent incorporation that this compound can interfere with the synthesis of both RNA and DNA.

Enzymatic Interactions Beyond Nucleic Acid Synthesis

Beyond its direct role in disrupting nucleic acid polymerization, this compound's activity is dependent on its interactions with other key enzymes in nucleotide metabolism and viral protein machinery.

Affinity for Thymidylate Kinase and Thymidylate Synthase

The activation of most nucleoside analogs to their biologically active triphosphate form is a critical step mediated by host cell or viral kinases. Thymidine kinase (TK) is a key enzyme in the nucleoside salvage pathway, responsible for phosphorylating thymidine to thymidine monophosphate (TMP). d-nb.infonih.gov This enzyme often exhibits broad substrate specificity and can phosphorylate other nucleoside analogs. For example, the antiretroviral drug azidothymidine (AZT) is an excellent substrate for thymidine kinase, an interaction that is crucial for its activation and subsequent antiviral activity. nih.gov Given this precedent, it is highly probable that this compound also interacts with and is phosphorylated by cellular kinases, such as uridine/cytidine kinase or thymidine kinase, as a first step toward its activation. nih.gov

| Enzyme | Function | Relevance to this compound |

| Thymidylate Kinase (TK) | Phosphorylates thymidine and other nucleosides in the salvage pathway. nih.gov | Likely phosphorylates this compound, a necessary step for its metabolic activation. nih.govnih.gov |

| Thymidylate Synthase (TS) | Catalyzes the synthesis of dTMP from dUMP in the de novo pathway. jmb.or.kr | Inhibition of this pathway can increase reliance on the salvage pathway, potentially enhancing the activation of nucleoside analogs like this compound. |

Interaction with HCV NS3 Protein (NTPase and Helicase)

The Hepatitis C virus (HCV) NS3 protein is a multifunctional enzyme essential for the viral life cycle, possessing both a serine protease domain and a C-terminal domain with RNA helicase and nucleoside triphosphatase (NTPase) activities. rcsb.orgnih.govrcsb.org The helicase is responsible for unwinding RNA structures during viral replication, a process that is fueled by the energy released from NTP hydrolysis, catalyzed by its NTPase function. nih.govnih.gov

The NS3 protein can utilize various nucleoside triphosphates, not just ATP, as an energy source. nih.gov Extensive analysis has shown that the NTPase and helicase activities have different sensitivities and substrate specificities for various natural and modified nucleoside triphosphates, including dideoxynucleoside triphosphates (ddNTPs). nih.gov The NTPase activity, for instance, shows little stereoselectivity and can hydrolyze a broad range of analogs. In contrast, the helicase activity has stricter substrate requirements. nih.gov This differential sensitivity suggests that it may be possible to design nucleotide analogs that specifically inhibit one function over the other. nih.gov The triphosphate form of this compound could potentially act as a competitive inhibitor of the NS3 NTPase/helicase, binding to the active site and disrupting the energy supply required for RNA unwinding, thus adding another layer to its antiviral potential against viruses like HCV. cardiff.ac.uk

Biological Activities and Therapeutic Potentials

Antiviral Activity of 4'-Azidouridine and its Analogs

The introduction of an azido (B1232118) group at the 4'-position of the nucleoside sugar ring has been a pivotal strategy in the development of potent antiviral agents. This modification often confers unique conformational preferences to the furanose moiety, influencing the interaction with viral polymerases.

Activity against Hepatitis C Virus (HCV)

Research has extensively explored 4'-azido nucleosides as inhibitors of the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B). While 4'-azidocytidine (B1678695) (also known as R1479) was identified as a potent inhibitor of HCV replication, the corresponding uridine (B1682114) analog, this compound, was found to be inactive in cell-based HCV replicon systems. nih.govtypepad.commdpi.com However, the triphosphate form of this compound demonstrated potent inhibition of RNA synthesis by the HCV polymerase, suggesting that the lack of activity in cell culture was due to inefficient phosphorylation. nih.govtypepad.com

To overcome this limitation, the phosphoramidate (B1195095) ProTide approach was applied to this compound. nih.gov This strategy involves masking the monophosphate with protecting groups, which are cleaved intracellularly to release the active monophosphate, thereby bypassing the often rate-limiting initial phosphorylation step. nih.gov This approach successfully converted the inactive this compound into derivatives with sub-micromolar potency against HCV replication in cell culture, without detectable cytotoxicity. nih.govtypepad.com A number of these phosphoramidate derivatives, with variations in the aryl, ester, and amino acid components, showed potent activity, validating the ProTide strategy for activating otherwise inactive nucleosides. nih.govtypepad.com

Similarly, combining the 4'-azido moiety with a 2'-C-methyl group, a modification known to enhance anti-HCV activity, was explored. The resulting 2′-C-methyl-4′-azido uridine was inactive, but its 5'-monophosphate prodrugs displayed good anti-HCV activity without cytotoxicity. researchgate.net

| Compound | Target | Activity Metric | Reported Value (µM) | Reference |

|---|---|---|---|---|

| This compound | HCV Replicon | EC₅₀ | Inactive | nih.govtypepad.com |

| This compound triphosphate | HCV NS5B Polymerase | IC₅₀ | 0.22 | cardiff.ac.uk |

| 4'-Azidocytidine (R1479) | HCV Replicon | IC₅₀ | Potent | typepad.comnih.gov |

| 4'-Azidoarabinocytidine | HCV Replicon (genotype 1b) | IC₅₀ | 0.17 | nih.gov |

| This compound Phosphoramidate Derivatives (L-alanine series) | HCV Replicon | EC₅₀ | Low to sub-micromolar | nih.govtypepad.com |

| 2′-C-methyl-4′-azido uridine 5'-phosphoramidate | HCV Replicon | EC₅₀ | Modest/Good |

Activity against Human Immunodeficiency Virus (HIV)

The 4'-azido modification has also been instrumental in the development of anti-HIV agents. A series of 4'-azido-2'-deoxy-β-D-nucleosides exhibited potent inhibitory effects on HIV in cell culture. nih.gov These compounds included analogs of thymidine (B127349), uridine, and guanosine. nih.gov For instance, 4'-azido-2'-deoxyuridine showed an IC₅₀ of 0.80 µM. nih.gov Notably, 4'-azidothymidine (B1666319) not only demonstrated a similar inhibitory profile to the established drug Zidovudine (AZT) but also retained its activity against HIV mutants that were resistant to AZT. nih.gov

Further modifications, such as the introduction of a 2'-fluoro group in the arabinofuranosyl configuration, led to even more potent compounds. The resulting 1-(4'-azido-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine and its hydrochloride salt exhibited extremely potent anti-HIV-1 activity, with EC₅₀ values of 0.3 nM and 0.13 nM, respectively. nih.govnih.gov These compounds were also effective against several drug-resistant HIV strains. nih.govnih.gov

| Compound | Cell Line | Activity Metric | Reported Value (µM) | Reference |

|---|---|---|---|---|

| 4'-Azido-2'-deoxyuridine | A3.01 | IC₅₀ | 0.80 | nih.gov |

| 4'-Azido-2'-deoxyguanosine | A3.01 | IC₅₀ | 0.003 | nih.gov |

| 4'-Azidothymidine | H9, PBL, MT-2 | - | Similar to AZT; Active against AZT-resistant strains | nih.gov |

| 1-(4'-azido-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine | MT-2 | EC₅₀ | 0.0003 | nih.govnih.gov |

| 1-(4'-azido-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine HCl salt | MT-2 | EC₅₀ | 0.00013 | nih.govnih.gov |

Activity against Hepatitis B Virus (HBV)

The therapeutic potential of 4'-azido nucleosides extends to the Hepatitis B virus (HBV), a DNA virus that replicates via reverse transcription. amegroups.org A series of 4'-Azido-thymidine and 4'-Azido-2'-deoxy-5-methylcytidine derivatives were synthesized and evaluated for their anti-HBV activity. nih.gov While many of the synthesized derivatives showed no antiviral activity, the parent compounds 4'-Azido-thymidine and 4'-Azido-2'-deoxy-5-methylcytidine displayed significant anti-HBV activity with EC₅₀ values of 0.63 µM and 5.99 µM, respectively, and showed no cytotoxicity at concentrations up to 100 µM. nih.gov

| Compound | Activity Metric | Reported Value (µM) | Reference |

|---|---|---|---|

| 4'-Azido-thymidine | EC₅₀ | 0.63 | nih.gov |

| 4'-Azido-2'-deoxy-5-methylcytidine | EC₅₀ | 5.99 | nih.gov |

Activity against other Flaviviruses and Enterovirus 71

The Flaviviridae family includes significant human pathogens such as Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV). frontiersin.org Nucleoside inhibitors are a key strategy for developing broad-spectrum antiviral agents against these viruses. nih.gov While specific studies on this compound against these other flaviviruses are not widely reported, research into related 4'-modified nucleosides provides relevant insights. For example, 4'-thionucleoside analogs, which involve a bioisosteric replacement of the furanose 4'-oxygen with sulfur, have been investigated for activity against the Flaviviridae family. mdpi.com The success of 4'-azido nucleosides against HCV suggests that this chemical class holds potential for broader anti-flavivirus activity. biorxiv.org

Enterovirus 71 (EV71), a member of the Picornaviridae family, is a major cause of hand, foot, and mouth disease and can lead to severe neurological complications. nih.govnih.gov The search for effective anti-EV71 therapies is ongoing. nih.gov While direct testing of this compound against EV71 is not prominently documented, the general field of nucleoside analogs is being explored. Various compounds have been identified that inhibit EV71 replication by targeting viral proteins or host factors essential for the viral life cycle. plos.orgplos.orgd-nb.info

Structure-Activity Relationships in Antiviral Efficacy

The antiviral efficacy of 4'-azido nucleosides is heavily influenced by their molecular structure. Studies have revealed key structure-activity relationships (SAR):

4'-Azido Group: The introduction of the 4'-azido group is critical. It tends to lock the sugar ring into a 3'-endo (North-type) conformation, which is believed to be favorable for binding to some viral polymerases. nih.gov This modification is the foundation of the antiviral activity observed in this class of compounds.

Base Modification: The nature of the nucleobase (uracil, cytosine, thymine, guanine) significantly impacts potency. Against HIV, the 4'-azido-2'-deoxyguanosine analog was the most potent, while the uridine analog was less so. nih.gov In the context of HCV, 4'-azidocytidine was active while this compound was not, highlighting the importance of the cytosine base for cellular phosphorylation and/or polymerase interaction. nih.govmdpi.com

2' and 3' Modifications: Changes at the 2' and 3' positions of the ribose sugar are crucial. For anti-HIV activity, modifications at these positions on 4'-substituted-2'-deoxynucleosides tended to reduce activity. nih.gov However, for HCV, the introduction of a 2'-C-methyl group into 4'-azido nucleosides, when delivered as a prodrug, yielded active compounds. Furthermore, modifying the 2'-stereochemistry from ribo (down) to arabino (up), as in 4'-azidoarabinocytidine, resulted in a highly potent anti-HCV agent. nih.gov

5'-Prodrugs: The ProTide approach has proven to be a powerful strategy to overcome the lack of phosphorylation of certain nucleoside analogs, such as this compound. nih.govtypepad.com This demonstrates that the intrinsic activity of the nucleoside triphosphate can be unlocked by ensuring efficient intracellular delivery of the monophosphate. nih.gov This was shown to be effective for both uridine and cytidine (B196190) analogs that were otherwise inactive.

Other Investigated Biological Activities

Beyond its antiviral properties, this compound has been investigated for other biological applications. As a uridine analog, it is part of a class of compounds with potential neuromodulatory effects, including anticonvulsant and anxiolytic activities. chemsrc.commedchemexpress.cn

Furthermore, the azido group makes this compound a valuable tool in chemical biology. ontosight.ai The azide (B81097) moiety can participate in bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.cnontosight.ai This allows for the specific labeling and tracking of RNA molecules in living cells, providing a method to study RNA dynamics, metabolism, and interactions. ontosight.ai

Potential Antiepileptic Effects

There is no available scientific data to support the study of this compound for antiepileptic effects.

Study of Anticonvulsant and Anxiolytic Activity

No published research could be found that investigates the anticonvulsant or anxiolytic properties of this compound.

Development of Novel Antihypertensive Agents

There is no evidence in the current scientific literature to suggest that this compound has been investigated for the development of antihypertensive agents.

Prodrug Strategies for Enhanced Efficacy

A significant challenge for many nucleoside analogues, including this compound, is the first phosphorylation step required for their activation. This process, catalyzed by cellular kinases, is often inefficient and can be a rate-limiting factor in the compound's therapeutic action. nih.govmdpi.com To overcome this hurdle, various prodrug strategies have been developed. These strategies aim to deliver the pre-activated monophosphate form of the nucleoside into the cell, thereby bypassing the need for the initial phosphorylation. mdpi.comnih.gov

Phosphoramidate ProTide Approach

The Phosphoramidate ProTide (Pro-drug + nucleo-Tide) approach is a highly successful strategy designed to improve the intracellular delivery of nucleoside monophosphates. nih.govnih.gov This method involves masking the negatively charged phosphate (B84403) group with an aryl group and an amino acid ester. nih.govnih.govrsc.org This modification increases the lipophilicity of the molecule, facilitating its passage across the cell membrane. nih.govrsc.org

Once inside the cell, the ProTide is designed to be enzymatically cleaved to release the nucleoside monophosphate. nih.govnih.gov The activation process typically involves:

Hydrolysis of the amino acid ester by cellular esterases like cathepsin A or carboxylesterase 1 (CES1). nih.gov

An intramolecular cyclization reaction where the newly formed carboxylate attacks the phosphorus center, displacing the aryl group. nih.govacs.org

Hydrolysis of the resulting cyclic intermediate. umn.edu

Cleavage of the P-N bond by a phosphoramidase enzyme, such as the Histidine Triad Nucleotide-binding protein (HINT1), to release the active nucleoside 5'-monophosphate. nih.govumn.edu

This approach has been successfully applied to this compound. acs.orgnih.gov Research has shown that while this compound itself is inactive against the Hepatitis C virus (HCV) in cell culture, its triphosphate form is a potent inhibitor of the HCV RNA polymerase. acs.orgnih.gov This suggests that the parent nucleoside is not efficiently phosphorylated within the cell. acs.org

By applying the ProTide technology to this compound, researchers were able to bypass this inefficient initial phosphorylation. acs.org A study detailed the synthesis of twenty-two different phosphoramidate derivatives of this compound, with variations in the aryl, amino acid, and ester components. acs.orgnih.gov Several of these ProTide compounds demonstrated potent, sub-micromolar inhibition of HCV replication in cell-based assays, a stark contrast to the inactive parent nucleoside. acs.orgnih.gov

These findings confirm that the ProTide strategy can effectively convert an inactive nucleoside analogue into a potent antiviral agent by ensuring the intracellular delivery of its monophosphate form. acs.org This success underscores the potential of the ProTide approach as a valuable tool in drug discovery, capable of unlocking the therapeutic potential of nucleosides that suffer from poor phosphorylation kinetics. acs.orgnih.gov

Applications in Molecular and Cellular Biology Research

Applications in RNA Biology and Metabolism Studies

The introduction of an azide (B81097) moiety into the uridine (B1682114) structure provides a bioorthogonal handle for chemical reactions, enabling researchers to tag and study RNA molecules within the complex cellular environment. ontosight.ai This has led to significant advancements in our understanding of RNA dynamics and function.

Labeling and Modification of RNA Molecules

4'-Azidouridine serves as a substrate for cellular enzymes, allowing for its metabolic incorporation into newly synthesized RNA. ontosight.ai The presence of the azido (B1232118) group, which is generally inert to biological reactions, allows for subsequent chemical modification through highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). ontosight.airsc.org These reactions enable the attachment of various reporter molecules, including fluorophores and affinity tags, to the labeled RNA. rsc.org This two-step labeling strategy provides a versatile method for visualizing and isolating nascent RNA transcripts. escholarship.org

The ability to introduce a chemical handle into RNA has expanded the toolkit for studying its life cycle. escholarship.org While other modified nucleosides like 4-thiouridine (B1664626) (4SU) have been used for similar purposes, the azide group offers the advantage of being amenable to copper-free click chemistry, which is less toxic to living cells. escholarship.orgrsc.org

Tracking and Analysis of RNA Dynamics and Interactions

By incorporating this compound into RNA, researchers can track its synthesis, transport, and degradation within cells. ontosight.ainih.gov Pulse-chase experiments, where cells are first "pulsed" with this compound and then "chased" with normal uridine, allow for the monitoring of RNA turnover rates. escholarship.org This approach has been instrumental in revealing the dynamic nature of the transcriptome.

Furthermore, the ability to specifically label and then isolate RNA containing this compound facilitates the identification of RNA-binding proteins and other interacting molecules. rsc.org This is crucial for understanding the complex regulatory networks that govern gene expression. The azide-modified RNA can be captured along with its interacting partners, which can then be identified using techniques like mass spectrometry.

Cell-Specific and Polymerase-Selective RNA Labeling

A significant challenge in studying complex biological systems, such as tissues and organs, is the ability to analyze RNA expression in specific cell types. nih.gov Researchers have developed innovative strategies to achieve cell-specific labeling using this compound. One such method involves the targeted expression of an enzyme, uridine-cytidine kinase 2 (UCK2), in the cells of interest. nih.govresearchgate.net While many cell types have low endogenous UCK2 activity, its overexpression enables the selective phosphorylation and subsequent incorporation of 2'-azidouridine, a related compound, into the RNA of only the engineered cells. nih.govresearchgate.netrcsb.org This approach provides high-resolution tracking of RNA within a specific cellular population. nih.gov

Interestingly, studies have also shown that 2'-azidocytidine (2'-AzCyd), another related nucleoside, exhibits polymerase-selective incorporation. It is primarily incorporated into ribosomal RNA (rRNA) by RNA Polymerase I. nih.gov This selectivity allows for the targeted study of rRNA turnover and ribosome biogenesis.

| Labeling Strategy | Key Enzyme | Modified Nucleoside | Primary Application |

| Cell-Specific Labeling | Uridine-Cytidine Kinase 2 (UCK2) | 2'-Azidouridine | Tracking RNA in specific cell populations nih.govresearchgate.net |

| Polymerase-Selective Labeling | RNA Polymerase I | 2'-Azidocytidine | Studying ribosomal RNA (rRNA) dynamics nih.gov |

Glycoconjugate Biosynthesis and Carbohydrate Metabolism Studies

The applications of azide-modified nucleosides extend beyond RNA biology into the realm of glycobiology. Nucleotide sugars are fundamental building blocks in the synthesis of complex carbohydrates called glycoconjugates. nih.gov

Synthesis of Azide-Derivatized UDP Sugars

Uridine diphosphate (B83284) (UDP) sugars are key donor substrates in the enzymatic synthesis of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides. nih.gov By chemically synthesizing azide-derivatized UDP sugars, such as UDP-4-N₃-GlcNAc and UDP-4-N₃-GalNAc, researchers can introduce a chemical handle into these complex carbohydrates. nih.gov The synthesis of these unnatural UDP sugars allows for the enzymatic construction of GAGs with strategically placed azide groups. nih.govresearchgate.net This chemoenzymatic approach offers precise control over the structure and composition of the resulting modified GAGs. researchgate.net

Labeling and Detection of Glycosaminoglycans (GAGs)

Once incorporated into GAGs, the azide group serves as a target for bioorthogonal ligation reactions. nih.gov For example, 4-N₃-GlcNAc-terminated hyaluronan and heparosan have been successfully conjugated with fluorescent probes like Alexa Fluor 488 DIBO alkyne. nih.govresearchgate.net This demonstrates the utility of this method for the sensitive labeling and detection of specific GAGs. nih.govresearchgate.net The ability to visualize and track GAGs is crucial for understanding their roles in various physiological and pathological processes, including cell-cell interactions, cell proliferation, and inflammation. chondrex.com

This metabolic labeling approach provides a powerful tool to study the biosynthesis and function of GAGs in living systems, complementing traditional analytical methods for GAG detection which often involve enzymatic digestion and mass spectrometry. nih.gov

| Azide-Derivatized UDP Sugar | Target Glycosaminoglycan | Application |

| UDP-4-N₃-GlcNAc | Hyaluronan, Heparosan | Labeling and detection nih.govresearchgate.net |

| UDP-4-N₃-GalNAc | Chondroitin | Potential for labeling and detection nih.gov |

Investigational Tools for Enzyme Studies

This compound and its analogs serve as valuable investigational tools for elucidating the function, specificity, and kinetics of various enzymes, particularly those involved in nucleoside metabolism and nucleic acid synthesis. The introduction of the azide (N₃) group at the 4' position of the ribose sugar creates a unique chemical probe that can influence enzyme-substrate interactions in several ways.

The utility of azido-modified nucleosides stems from the fact that the azide group is a significant steric and electronic perturbation compared to the natural hydroxyl group. Consequently, the ability of an enzyme to recognize and process an azido-nucleoside provides critical information about the topology and flexibility of its active site. Research has shown that the acceptance of such modified nucleosides is not universal among enzymes, allowing for selective probing of biochemical pathways.

A key example of this selectivity is seen in the interaction of azido-nucleosides with kinases. Studies have demonstrated that while some nucleosides like 2'-azidouridine are generally poor substrates for metabolic labeling, they can be efficiently phosphorylated by specific enzymes such as uridine/cytidine (B196190) kinase 2 (UCK2), particularly when it is overexpressed. researchgate.net This selective activation allows researchers to use the 2'-azidouridine/UCK2 pair as a chemical-genetic tool to label RNA in specific cell populations that have been engineered to express the kinase, providing a method to dissect complex biological systems. researchgate.net

Furthermore, this compound derivatives have been developed as direct enzyme inhibitors. For instance, ProTide prodrugs of 4'-C-azidouridine have been shown to act as inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp) in enzymatic assays. sci-hub.se Similarly, other uridine analogs have been demonstrated to act as competitive inhibitors of enzymes like uridine kinase, allowing for the determination of kinetic parameters such as the inhibition constant (Ki). nih.gov This application is crucial for drug development and for understanding the regulatory mechanisms of metabolic pathways. nih.govnih.govamericanpeptidesociety.org

The table below summarizes the differential interactions of azido-nucleosides with enzymes, highlighting their utility as investigational tools.

| Enzyme Type | Interaction with Azido-Nucleoside | Research Application |

| Nucleoside Kinases (e.g., UCK2) | Selective phosphorylation of specific azido-nucleosides. researchgate.net | Cell-specific metabolic labeling of RNA; studying kinase substrate specificity. researchgate.net |

| RNA Polymerases (e.g., HCV RdRp) | Inhibition of enzymatic activity by azido-nucleoside derivatives. sci-hub.se | Screening for antiviral compounds; studying polymerase mechanism. sci-hub.se |

| General Metabolic Enzymes | Poor or no processing compared to natural nucleosides. | Probing the stringency of enzyme active sites; developing bioorthogonal labeling systems. researchgate.net |

Use in Assays for Cell Proliferation and Cytotoxicity

Assays that measure cell proliferation and cytotoxicity are fundamental in cell biology and drug discovery for assessing cell health and the effects of chemical compounds. mdpi.com this compound is utilized in these assays primarily through its role as a modified nucleoside that can be metabolically incorporated into the nucleic acids of living cells.

Cell Proliferation Assays

The quantification of cell proliferation often relies on measuring DNA or RNA synthesis, which is a hallmark of dividing cells. frontiersin.org A prominent method involves using nucleoside analogs that are incorporated into newly synthesized nucleic acids. This is analogous to the widely used 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) assay. lumiprobe.comnih.govbiosynth.com In the EdU assay, the alkyne-modified EdU is incorporated into DNA and subsequently detected by a "click" reaction with a fluorescently-labeled azide. lumiprobe.com

This compound functions as the complementary partner in a similar click chemistry-based approach. As a uridine analog, it can be taken up by cells and incorporated into newly transcribed RNA during the S-phase of the cell cycle. frontiersin.orgnih.gov The incorporated azide group then serves as a chemical handle. For detection, cells are fixed, permeabilized, and treated with a reagent containing an alkyne group attached to a reporter molecule, such as a fluorophore. biosynth.com The copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click reaction) creates a stable covalent bond, tagging the nascent RNA. The resulting fluorescence intensity, which can be measured by flow cytometry or high-content imaging, is directly proportional to the amount of RNA synthesis and thus serves as an index of cell proliferation. nih.gov

Cytotoxicity Assays

Cytotoxicity assays determine the degree to which a substance can cause cell damage or death. The incorporation of a nucleoside analog like this compound can itself be cytotoxic, a property that can be quantified. The mechanism of cytotoxicity often involves the disruption of normal cellular processes. nih.gov Once phosphorylated and incorporated into RNA, the modified nucleoside can interfere with RNA processing and metabolism, inhibit protein synthesis, or its phosphorylated form can inhibit enzymes crucial for pyrimidine (B1678525) biosynthesis, ultimately leading to cell cycle arrest and apoptosis. nih.gov

The cytotoxicity of this compound derivatives is typically evaluated by incubating cell cultures with a range of concentrations of the compound. After a set period, cell viability is measured using indicator dyes. The results are used to calculate key parameters such as the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that causes the death of 50% of the cells.

The table below presents findings on the cytotoxic effects of this compound derivatives on specific cell lines.

| Compound | Cell Line | Assay Type | Result (CC₅₀) |

| 4'-C-Azidouridine ProTide | Huh-7 | Cell Viability Assay | >50 µM sci-hub.se |

| 4'-C-Azidocytidine ProTide | Huh-7 | Cell Viability Assay | >50 µM sci-hub.se |

Data sourced from studies evaluating compounds in the context of Hepatitis C Virus research.

Advanced Research Methodologies and Techniques

In Vitro and Cell-Based Assay Systems

In vitro and cell-based assays are fundamental in determining the biological effects of 4'-Azidouridine. These systems provide a controlled environment to study its impact on viral replication and cellular health.

Subgenomic replicon systems are powerful tools for studying viral RNA replication in a safe and controlled laboratory setting. creative-diagnostics.comnih.gov These systems utilize genetically engineered viral genomes that can replicate within host cells but are incapable of producing new, infectious virus particles because they lack the genes for structural proteins. creative-diagnostics.comnih.gov They often incorporate reporter genes, like luciferase, allowing for the quantification of viral replication. medchemexpress.comnih.gov

In the context of Hepatitis C Virus (HCV) research, subgenomic replicon systems have been instrumental. nih.gov While this compound itself showed no inhibitory activity against HCV in these systems, its triphosphate form was a potent inhibitor of the HCV RNA polymerase (NS5B). nih.gov This highlighted the importance of intracellular phosphorylation for its antiviral activity. To overcome the poor phosphorylation of the parent nucleoside, the phosphoramidate (B1195095) ProTide approach was applied to this compound. nih.gov This strategy successfully delivered the monophosphate form into HCV replicon cells, leading to compounds with sub-micromolar inhibition of HCV replication. nih.gov

Similarly, in studies of Dengue virus (DENV), another member of the Flaviviridae family, replicon systems demonstrated that nucleoside analogs with 4'-C-azido modifications can block viral RNA synthesis. asm.org These assays confirmed that the mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp). asm.orgfrontiersin.org

A critical aspect of antiviral research is to ensure that the compound of interest is not toxic to the host cells at concentrations effective against the virus. Cytotoxicity and cell viability assays are routinely performed to determine the concentration at which a compound induces cell death or inhibits cell proliferation. abcam.comnih.gov These assays measure various cellular parameters, such as metabolic activity, ATP content, or membrane integrity. abcam.comnih.govdojindo.com

For this compound and its derivatives, cytotoxicity is a key evaluation parameter. For instance, when phosphoramidate prodrugs of this compound were tested against HCV, they showed sub-micromolar inhibition of the virus without any detectable cytotoxicity in the host Huh7 cells. nih.govnih.gov Similarly, 4'-azidocytidine (B1678695) (also known as R-1479), a related analogue, showed no effect on cell viability or proliferation of HCV replicon or Huh-7 cells at concentrations up to 2 mM. medchemexpress.com In contrast, some studies on West Nile Virus (WNV) noted that while 4'-azido-aracytidine was a potent inhibitor, it slightly reduced cell viability at higher concentrations. nih.govmuni.cz

Commonly used methods for these assessments include dye reduction assays like the MTT or WST assays, which measure the metabolic activity of cells, and assays that measure ATP levels as an indicator of viable cells. abcam.comdojindo.com

| Assay Type | Principle | Common Reagents | Endpoint Measurement |

| Metabolic Assays | Reduction of a tetrazolium salt by metabolically active cells to form a colored formazan (B1609692) product. abcam.comdojindo.com | MTT, MTS, WST-1, Resazurin | Absorbance or fluorescence |

| ATP Assays | Luciferase-based reaction that produces light in the presence of ATP from viable cells. nih.gov | Luciferin, Luciferase | Luminescence |

| Membrane Integrity Assays | Exclusion of dyes by live cells with intact membranes or uptake of dyes by dead cells with compromised membranes. abcam.comnih.gov | Trypan Blue, Propidium Iodide, DRAQ7® | Microscopy, Flow Cytometry |

Subgenomic Replicon Systems for Viral Replication Studies

Analytical and Structural Characterization Techniques

To fully understand the behavior of this compound, researchers employ a range of sophisticated analytical and structural techniques. These methods provide detailed information about its metabolism, degradation, and interaction with biological macromolecules.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques used to identify and quantify metabolites and degradation products of this compound. plos.orgsumitomo-chem.co.jpmdpi.com LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it highly sensitive for detecting a wide range of compounds. mdpi.comresearchgate.net NMR spectroscopy provides detailed structural information about molecules in solution and is particularly valuable for identifying unknown compounds. nih.gov

In the study of nucleoside analogs, these techniques are crucial for understanding their metabolic fate within cells. For example, they can be used to identify the various phosphorylated forms of this compound, which are the active antiviral agents. baseclick.eu

These methods are also applied to study the photodegradation of chemical compounds. mdpi.comrsc.orgnih.govresearchgate.net The analysis of photodegradation products is important for understanding the stability of the compound under various conditions. The process can involve the identification of intermediate products formed during exposure to light, providing insights into the degradation pathway. rsc.orgajol.info

X-ray crystallography is a high-resolution technique used to determine the three-dimensional structure of molecules, including RNA that has been modified with this compound. acs.orgescholarship.org By analyzing the diffraction pattern of X-rays passing through a crystal of the modified RNA, scientists can map the positions of individual atoms. escholarship.org

Studies incorporating 2'-azido nucleosides (a related modification) into RNA have utilized X-ray crystallography to reveal crucial structural details. acs.orgnih.gov These analyses have shown that the azido (B1232118) group can be well-tolerated within the A-form double helical structure of RNA. acs.orgnih.gov The structural data also reveals how the modification influences the local conformation of the ribose sugar and its interactions within the helical grooves. acs.org This information is vital for understanding how the modification might affect the RNA's interaction with enzymes like viral polymerases or other cellular machinery.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of particles, MD simulations provide a dynamic view of how molecules like this compound or RNA modified with it behave and interact with their environment. wikipedia.orgnih.gov

MD simulations can complement experimental techniques like X-ray crystallography by providing insights into the flexibility and dynamic behavior of molecules that are not apparent in static crystal structures. escholarship.org For example, simulations can be used to explore how the 4'-azido modification affects the conformational dynamics of the nucleoside or an RNA strand. nih.gov In drug design, MD simulations can help to understand the binding of a nucleoside analog to its target enzyme, such as a viral polymerase, and to predict the structural basis for its inhibitory activity. nih.govmdpi.com

X-ray Crystallography for Structural Features of Modified RNA

Genetic Engineering and Molecular Biology Approaches

Genetic and molecular biology techniques have been instrumental in advancing the study and application of nucleoside analogs like this compound. These approaches allow for the manipulation of cellular machinery to improve the incorporation of these analogs and to understand their metabolic fate within the cell.

Overexpression of Kinases for Enhanced Labeling

A significant challenge in metabolic labeling is ensuring the efficient and specific incorporation of the nucleoside analog into the target biomolecules, such as RNA. One powerful strategy to enhance labeling efficiency is the overexpression of specific kinases that can phosphorylate the analog, which is the first and often rate-limiting step in its metabolic activation. While this technique has been extensively developed for other azido-nucleosides, it provides a clear framework for its potential application with this compound.

For instance, in the context of cell-specific RNA labeling, researchers have developed enzyme-substrate pairs to overcome the issue of background incorporation by endogenous enzymes. nih.govnih.govescholarship.orgresearchgate.netspringernature.com A notable example is the use of human uridine-cytidine kinase 2 (UCK2) paired with 2'-azidouridine (2'-AzUd). nih.govnih.govescholarship.orgresearchgate.netspringernature.com Many mammalian cells have low to non-existent endogenous levels of UCK2, making it an ideal candidate for ectopic expression. nih.gov By overexpressing UCK2 in a target cell population, the phosphorylation and subsequent incorporation of 2'-AzUd into RNA are significantly enhanced specifically in those cells. nih.govnih.govresearchgate.netspringernature.com This method allows for the purification and tracking of RNA from distinct cellular populations. nih.govnih.govspringernature.com

Similarly, deoxycytidine kinase (dCK) has been overexpressed to dramatically increase the incorporation of 2'-azidocytidine (2'-AzCyd) into cellular RNA. nih.gov This approach proved to be highly effective for cell-specific labeling, demonstrating a 4.3-fold increase in incorporation in dCK-overexpressing cells compared to control cells. nih.gov The success of these kinase overexpression strategies for 2'-azido-nucleosides suggests a promising avenue for improving the utility of this compound in metabolic labeling studies.

Table 1: Kinase-Substrate Pairs for Enhanced Metabolic Labeling

| Kinase Overexpressed | Nucleoside Analog Substrate | Outcome | Reference |

|---|---|---|---|

| Uridine-Cytidine Kinase 2 (UCK2) | 2'-Azidouridine (2'-AzUd) | Enables cell-specific RNA labeling with low background. | nih.govresearchgate.net |

| Deoxycytidine Kinase (dCK) | 2'-Azidocytidine (2'-AzCyd) | Dramatically increased incorporation for cell-specific RNA labeling. | nih.gov |

| Uridine-Cytidine Kinase 2 (UCK2) | 2'-Azidocytidine (2'-AzCyd) | Increased labeling, but to a lesser extent than dCK. | nih.gov |

Characterization of Enzymatic Pathways

Understanding the enzymatic pathways that process a nucleoside analog is crucial for its effective use. The metabolic fate of nucleoside analogs typically involves the cellular salvage pathway, where they are converted to their corresponding nucleotide triphosphates by a series of kinases before being incorporated into nucleic acids by polymerases. rsc.org

Research has shown that mammalian cells can endogenously incorporate various uracil (B121893) analogs, which can lead to non-specific background labeling. nih.govnih.govescholarship.orgresearchgate.netspringernature.com The enzymes responsible for this background incorporation include uridine (B1682114) monophosphate synthase (UMPS). acs.org The development of specific nucleoside-kinase pairs, such as 2'-azidouridine with UCK2, was a direct response to overcome the limitations imposed by these endogenous pathways. nih.govnih.govescholarship.orgresearchgate.netspringernature.com Molecular dynamics simulations and X-ray crystallography have been employed to characterize the selectivity of these enzyme-substrate interactions, revealing the structural basis for why an overexpressed kinase preferentially acts on the modified nucleoside. nih.govnih.govescholarship.orgresearchgate.netspringernature.com

In the case of 4'-azido nucleosides, their biological activity implies that they are substrates for cellular enzymatic pathways. For example, 4'-azidocytidine acts as a potent inhibitor of the hepatitis C virus (HCV) RNA polymerase NS5B after it is converted to its triphosphate form. researchgate.net This indicates that cellular kinases recognize and phosphorylate 4'-azidocytidine. Similarly, the anti-HIV activity of compounds like 4'-C-azidothymidine suggests they are phosphorylated by cellular or viral kinases to become active chain-terminators of viral DNA synthesis. nih.gov The 4'-azido group is thought to force the furanose ring into an unnatural conformation, which contributes to its biological effect after being processed by these enzymes. nih.gov

Design and Synthesis Methodologies for Nucleoside Analogs

The design and synthesis of novel nucleoside analogs are driven by the need for compounds with improved biological activity, selectivity, and utility as biochemical tools. The introduction of an azido group at the 4'-position of the nucleoside's sugar moiety is a key design element. nih.gov This modification can significantly alter the electronic properties and conformational shape of the furanose ring, which often leads to enhanced biological activities. nih.gov The azido group's unique structural and electronic characteristics are present in many biologically active compounds. nih.gov

The synthesis of 4'-azido nucleosides is a multi-step process that requires careful chemical strategy. A common approach begins with a protected sugar derivative, which is then chemically modified to introduce the azido group at the 4'-position. For example, the synthesis of 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine (a 4'-azido analog) starts from a protected 2-deoxy-2-fluoro-D-arabinofuranoside. nih.gov

A general synthetic route to introduce the 4'-azido group involves several key transformations as detailed in the synthesis of a 4'-azido-uridine analog: nih.gov

Formation of a 4'-methylene intermediate: A protected nucleoside is treated with iodine and triphenylphosphine, followed by elimination with sodium methoxide (B1231860) to create a double bond between C4' and an exocyclic methylene (B1212753) group. nih.gov

Azido-iodination: The 4'-methylene nucleoside is then treated with iodine monochloride (ICl) and sodium azide (B81097) (NaN₃) to install the azido group at the 4'-position. nih.gov

Protection and Oxidation: The resulting 4'-azido nucleoside undergoes benzoylation followed by oxidation to yield the protected 4'-azido-uridine analog. nih.gov

Final Conversion: The protected uridine analog can be converted to the corresponding cytosine analog by treatment with 1,2,4-triazole (B32235) and phosphorus oxychloride, followed by ammonolysis. nih.gov

A similar strategy was employed for the synthesis of 4'-α-azido-thionucleosides, where a key step involves the SN2 inversion at the 4'-position using trimethylsilyl (B98337) azide (MeSiN₃) in the presence of tin(IV) chloride (SnCl₄) to install the desired 4'-α-azido group. mdpi.com These synthetic methodologies highlight the chemical complexity involved in creating these specialized nucleoside analogs for advanced research applications.

Table 2: Key Steps in the Synthesis of a 4'-Azido-Uridine Analog

| Step | Reagents | Purpose | Reference |

|---|---|---|---|

| 1 | I₂, Ph₃P; then NaOMe | Generation of a 4'-methylene intermediate. | nih.gov |

| 2 | ICl, NaN₃ | Introduction of the 4'-azido group. | nih.gov |

| 3 | Benzoyl chloride; then m-CPBA | Protection and oxidation. | nih.gov |

| 4 | 1,2,4-triazole, POCl₃; then NH₄OH | Conversion to the corresponding cytosine analog (if desired). | nih.gov |

Future Directions and Research Gaps

Exploration of Broader Antiviral Spectrum and Resistance Profiles

Initial studies have highlighted the activity of 4'-azido-modified nucleosides against West Nile virus (WNV) and hepatitis C virus (HCV). nih.govnih.gov Specifically, 4'-azidocytidine (B1678695), a related compound, was effective against HCV in cell culture, whereas 4'-azidouridine was not. mdpi.com However, the triphosphate form of this compound did inhibit the HCV polymerase. nih.gov This suggests that the antiviral potential of this compound is dependent on its metabolic activation.

Future research should systematically evaluate the efficacy of this compound and its derivatives against a wider range of viruses, particularly other members of the Flaviviridae family, such as Dengue virus (DENV) and Zika virus (ZIKV). frontiersin.orgnih.govfrontiersin.org Studies have shown that other azido-modified nucleosides exhibit broad-spectrum anti-flavivirus activity. muni.cz

Understanding the mechanisms of resistance is also critical. For HCV, resistance to nucleoside inhibitors (NIs) is generally considered to have a high barrier. mdpi.com In studies with 4'-azidocytidine, no resistance mutations were selected during treatment. mdpi.com However, the S96T mutation in the NS5B polymerase has been associated with resistance to other azido-analogs. mdpi.com Investigating the potential for resistance development against this compound in various viral species and identifying the specific mutations involved will be crucial for its long-term viability as an antiviral agent. hcvguidelines.org

Further Elucidation of Cytotoxicity Mechanisms

The cytotoxicity of nucleoside analogs is a significant concern for their clinical use. While some studies report negligible cytotoxicity for 4'-azido-modified nucleosides at effective antiviral concentrations, a deeper understanding of the underlying mechanisms is needed. nih.gov The cytotoxicity of such compounds can be mediated through various pathways, including the induction of DNA damage and interference with DNA repair mechanisms. nih.govscielo.br The presence of an azide (B81097) group can directly influence a compound's cytotoxic effect. mdpi.com